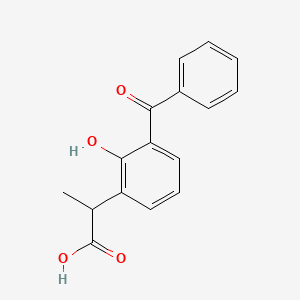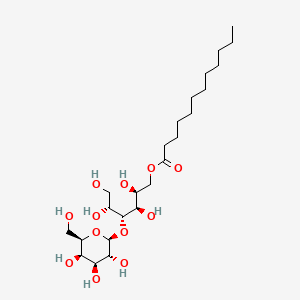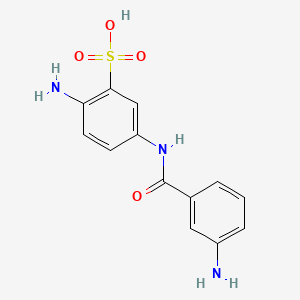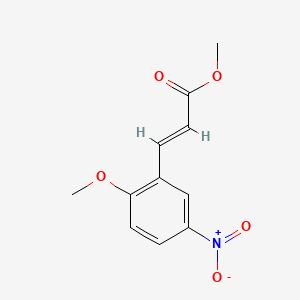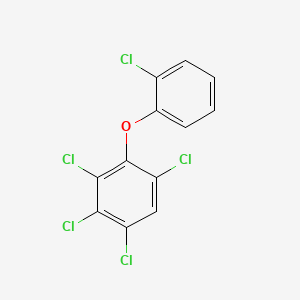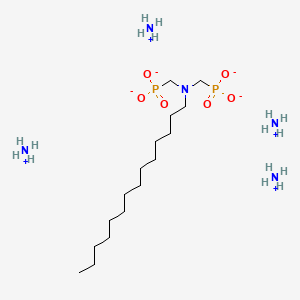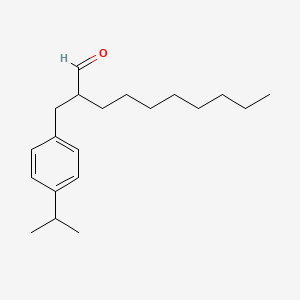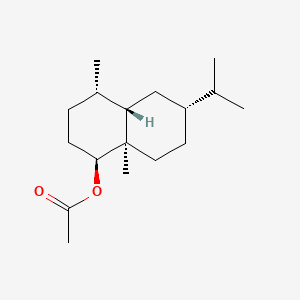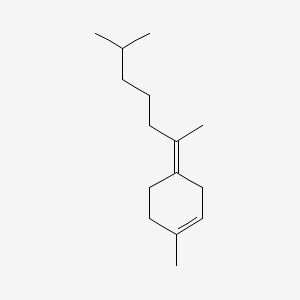
Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- is an organic compound belonging to the class of cycloalkenes It is characterized by a cyclohexene ring substituted with a 1,5-dimethylhexylidene group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene with 1,5-dimethylhexylidene halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexene, facilitating the nucleophilic attack on the halide.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursor compounds followed by selective dehydrogenation. The use of metal catalysts such as palladium or platinum can enhance the efficiency of these reactions. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound to its saturated analogs.
Substitution: Electrophilic substitution reactions can occur at the cyclohexene ring, with reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Halogens (Cl₂, Br₂), Sulfonyl chlorides (RSO₂Cl)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated cyclohexane derivatives
Substitution: Halogenated cyclohexenes, Sulfonylated cyclohexenes
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexene, 4,4-dimethyl-
- Cyclohexene, 3-(1,5-dimethyl-4-hexenyl)-6-methylene-
Uniqueness
Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
74253-05-7 |
|---|---|
Molekularformel |
C15H26 |
Molekulargewicht |
206.37 g/mol |
IUPAC-Name |
(4E)-1-methyl-4-(6-methylheptan-2-ylidene)cyclohexene |
InChI |
InChI=1S/C15H26/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h8,12H,5-7,9-11H2,1-4H3/b15-14- |
InChI-Schlüssel |
WTRAORJBWZMQIV-PFONDFGASA-N |
Isomerische SMILES |
CC1=CC/C(=C(\C)/CCCC(C)C)/CC1 |
Kanonische SMILES |
CC1=CCC(=C(C)CCCC(C)C)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


